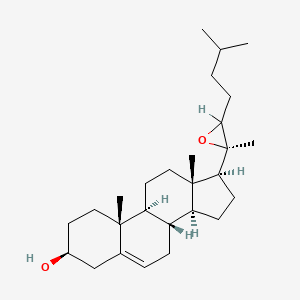
20,22-Epoxycholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,22-Epoxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Steroid Biosynthesis
20,22-Epoxycholesterol is recognized as a significant intermediate in the conversion of cholesterol to pregnenolone, a precursor for various steroid hormones. Research indicates that during the side-chain cleavage of cholesterol, this compound can form through enzymatic reactions involving mitochondrial enzymes in the adrenal cortex. This epoxide is thought to facilitate the transformation of cholesterol into pregnenolone via a series of hydroxylation and cleavage reactions .
Table 1: Mechanism of Steroid Biosynthesis Involving this compound
| Step | Reaction | Result |
|---|---|---|
| 1 | Cholesterol → 22-Hydroxycholesterol | Hydroxylation |
| 2 | 22-Hydroxycholesterol → this compound | Epoxidation |
| 3 | This compound → Pregnenolone | Side-chain cleavage |
Effects on Cellular Processes
The compound has been shown to influence various cellular mechanisms. For instance, studies have demonstrated that it participates in the regulation of gene expression related to lipid metabolism and inflammation. Specifically, it can modulate the activity of liver X receptors (LXRs), which are critical for maintaining cholesterol homeostasis and regulating inflammatory responses .
Case Study: LXR Activation
In a study involving macrophages treated with this compound, researchers observed enhanced expression of pro-inflammatory cytokines, suggesting that this compound may play a role in inflammatory diseases .
Potential Therapeutic Implications
Given its role in steroidogenesis and cellular regulation, this compound may have therapeutic applications. Its ability to modulate lipid metabolism suggests potential use in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Research indicates that compounds influencing LXR pathways can reduce lipid accumulation and improve insulin sensitivity .
Table 2: Therapeutic Potential of this compound
| Condition | Mechanism of Action | Potential Outcome |
|---|---|---|
| Hyperlipidemia | Modulation of LXR signaling | Decreased lipid levels |
| Non-alcoholic fatty liver | Regulation of SREBP pathways | Improved liver function |
| Inflammatory diseases | Activation of pro-inflammatory cytokines | Enhanced immune response |
Propiedades
Número CAS |
54993-23-6 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R)-2-methyl-3-(3-methylbutyl)oxiran-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-17(2)6-11-24-27(5,29-24)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |
Clave InChI |
GXXSUWZCDVJLJJ-SDRJTJMFSA-N |
SMILES |
CC(C)CCC1C(O1)(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
SMILES isomérico |
CC(C)CCC1[C@@](O1)(C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES canónico |
CC(C)CCC1C(O1)(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Sinónimos |
20,22-epoxycholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















